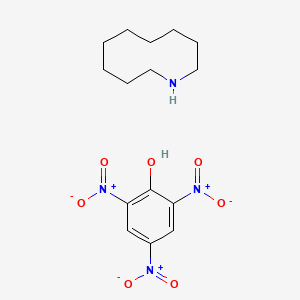
azecane;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azecane;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid with a bitter taste, and it is one of the most acidic phenols. The name “picric” comes from the Greek word “pikros,” meaning “bitter.” This compound has been historically significant due to its explosive properties and its use in various industrial and scientific applications .
Métodos De Preparación
The synthesis of azecane;2,4,6-trinitrophenol involves the nitration of phenolThe reaction is carried out under controlled conditions, usually at low temperatures, to introduce nitro groups onto the phenol ring . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Azecane;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the conditions.
Reduction: Reduction of this compound typically yields aminophenols.
Substitution: It undergoes electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and bromine water for substitution reactions. Major products formed include 2,4,6-tribromophenol and aminophenols .
Aplicaciones Científicas De Investigación
Azecane;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in biochemical studies to uncouple oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and colored glass
Mecanismo De Acción
The mechanism by which azecane;2,4,6-trinitrophenol exerts its effects involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and heat production. The compound targets the mitochondrial membrane, affecting the electron transport chain and proton gradient .
Comparación Con Compuestos Similares
Azecane;2,4,6-trinitrophenol is similar to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. its three nitro groups make it more acidic and explosive compared to its counterparts. This uniqueness makes it particularly valuable in applications requiring high energy content, such as explosives .
Similar compounds include:
- 2,4-Dinitrophenol
- 4-Nitrophenol
- 2-Nitrophenol
These compounds share similar chemical structures but differ in the number and position of nitro groups, which influence their reactivity and applications .
Propiedades
Número CAS |
51206-66-7 |
|---|---|
Fórmula molecular |
C15H22N4O7 |
Peso molecular |
370.36 g/mol |
Nombre IUPAC |
azecane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H19N.C6H3N3O7/c1-2-4-6-8-10-9-7-5-3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-9H2;1-2,10H |
Clave InChI |
PSNATKLWAKGAQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCNCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



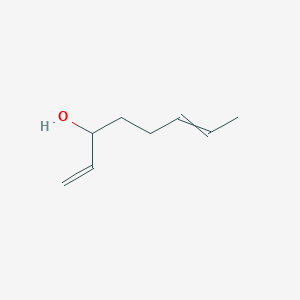
![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
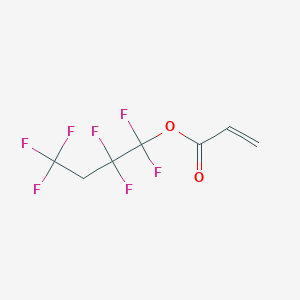

![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
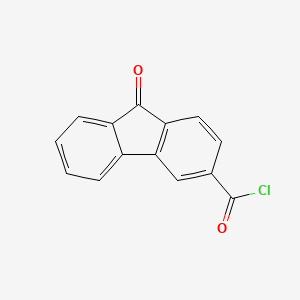
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
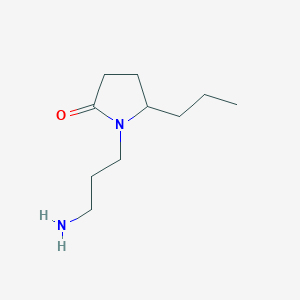
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
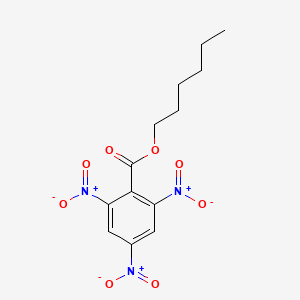
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)

